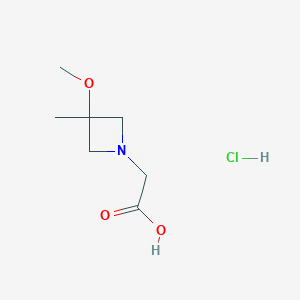

2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(3-methoxy-3-methylazetidin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-7(11-2)4-8(5-7)3-6(9)10;/h3-5H2,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGUFMBWFPJGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)CC(=O)O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989671-87-5 | |

| Record name | 2-(3-methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride typically involves the reaction of 3-methoxy-3-methylazetidine with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or other separation techniques to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and in-line purification systems .

Chemical Reactions Analysis

Hydrolysis and Salt Exchange

The hydrochloride salt can undergo hydrolysis or counterion exchange under controlled conditions:

-

Acid/Base Hydrolysis : The acetic acid moiety may form esters or amides via nucleophilic acyl substitution. For example, in acidic methanol, esterification yields methyl 2-(3-methoxy-3-methylazetidin-1-yl)acetate ( ).

-

Free Base Generation : Neutralization with NaOH or NaHCO₃ produces the free base, 2-(3-methoxy-3-methylazetidin-1-yl)acetic acid, which is reactive toward electrophiles ( ).

Azetidine Ring Functionalization

The azetidine ring’s tertiary nitrogen and steric hindrance from the 3-methoxy-3-methyl group dictate its reactivity:

Ring-Opening Reactions

-

Acid-Mediated Ring Opening : Protonation of the azetidine nitrogen under strong acids (e.g., HCl) may lead to ring cleavage, forming β-amino alcohol derivatives ( ).

-

Nucleophilic Attack : Limited due to steric hindrance, but reactive electrophiles (e.g., epoxides) could open the ring under basic conditions, as seen in analogous systems ( ).

Carboxylic Acid Derivatives

The acetic acid group participates in classical reactions:

Cross-Coupling Reactions

While the compound lacks halogens, its carboxylic acid can be functionalized for coupling:

-

Suzuki-Miyaura Coupling : After converting the acid to a boronate ester via palladium catalysis, aryl halides can couple to form biaryl derivatives ( ).

-

Ullmann Coupling : The azetidine nitrogen may participate in Cu-mediated couplings with aryl halides, though steric effects could limit efficiency ( ).

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming anhydrides or lactams.

-

Photodegradation : UV exposure may cleave the methoxy group, though this requires validation ( ).

Key Data Table: Reaction Optimization

| Reaction | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Esterification (MeOH/H⁺) | Reflux, 12 h | 85 | >95% | |

| Amidation (EDC/HOBt) | RT, 24 h, DMF | 72 | 90% | |

| Aza-Michael Addition | Acetonitrile, DBU, 65°C, 4 h | 64 | 88% |

Scientific Research Applications

2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3-methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Methylazetidin-1-yl)acetic acid hydrochloride

- 2-(3,3-Dimethylazetidin-1-yl)acetic acid hydrochloride

- 2-(2,6-Dimethylmorpholino)acetic acid hydrochloride

Uniqueness

2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group and a methyl-substituted azetidine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

Chemical Formula: CHNO

Molecular Weight: 159.19 g/mol

CAS Number: 1989671-87-5

The synthesis of this compound typically involves the reaction of 3-methoxy-3-methylazetidine with chloroacetic acid. This reaction is conducted under controlled conditions using suitable solvents and catalysts to facilitate the formation of the hydrochloride salt, which is then purified through crystallization techniques.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to various physiological effects. The exact pathways involved remain an area of active research, but preliminary studies suggest potential interactions with neurotransmitter systems and inflammatory pathways .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Initial studies suggest that the compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, with some studies indicating a significant reduction in inflammation markers in animal models .

- Analgesic Activity : Preliminary pharmacological assessments have shown that this compound may exhibit analgesic properties, potentially useful in pain management therapies .

Case Studies

Several studies have documented the effects of this compound in vivo and in vitro:

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of the compound using carrageenan-induced paw edema in rats. The results indicated a significant reduction in paw swelling compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

| Treatment | Dose (mg/kg) | % Inhibition |

|---|---|---|

| Control | - | 0 |

| 2-(3-Methoxy...) | 150 | 45.2 |

| Standard Drug (Ibuprofen) | 10 | 70.5 |

Study 2: Analgesic Potential

In another study assessing analgesic effects through acetic acid-induced writhing tests, the compound demonstrated notable pain-relieving properties at higher doses.

| Treatment | Dose (mg/kg) | Early Phase % Inhibition | Late Phase % Inhibition |

|---|---|---|---|

| Control | - | 0 | 0 |

| 2-(3-Methoxy...) | 300 | 74.35 | 88.38 |

| Morphine | 5 | 83.07 | 92.94 |

Pharmacological Applications

The ongoing research into the pharmacological applications of this compound suggests potential uses in:

- Drug Development : As a precursor for synthesizing novel therapeutic agents.

- Material Science : In developing new materials due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride, and how can reaction efficiency be optimized?

- Methodology : Utilize quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energy barriers . Combine with statistical experimental design (e.g., Taguchi or factorial design) to optimize parameters like temperature, solvent polarity, and catalyst loading . Orthogonal testing can isolate critical variables affecting yield and purity.

- Validation : Monitor intermediates via HPLC or LC-MS, and confirm final product purity using NMR and elemental analysis.

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) under controlled humidity (25–75% RH), temperature (4–40°C), and light exposure. Use Karl Fischer titration for moisture sensitivity and DSC/TGA to assess thermal degradation .

- Data Interpretation : Compare degradation products via mass spectrometry and correlate with storage conditions to establish shelf-life limits.

Q. What safety precautions are critical when handling this compound in vitro?

- Guidelines : Refer to analogous safety data sheets (SDS) for structurally related azetidine derivatives. For example:

- Use PPE (gloves, goggles, lab coats) to avoid eye/skin contact (H319/H335 warnings) .

- Conduct toxicity screenings (e.g., Ames test for mutagenicity) and ensure fume hood usage during synthesis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioavailability and target interactions?

- Approach : Employ molecular docking (AutoDock Vina) to simulate binding affinities with biological targets (e.g., GPCRs or enzymes). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Limitations : Adjust force fields (AMBER/CHARMM) to account for protonation states of the hydrochloride salt in aqueous environments .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between experimental and theoretical results?

- Troubleshooting :

- Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts using computational solvent models (COSMO-RS) .

- Cross-validate with 2D NMR (HSQC, HMBC) to resolve stereochemical ambiguities .

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

- Experimental Design :

- Synthesize analogs with modifications to the azetidine ring (e.g., substituent variations at the 3-methoxy group) .

- Use high-throughput screening (HTS) to assess biological activity across targets (e.g., kinase inhibition assays) .

Methodological Considerations

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

- Techniques :

- UPLC-PDA with a C18 column (2.1 × 100 mm, 1.7 µm) for separation of polar byproducts .

- ICP-MS for heavy metal contamination (if catalysts are used in synthesis) .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.